molecular formula C10H13ClN4 B2913688 [6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride CAS No. 2193060-82-9

[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride

Cat. No. B2913688
CAS RN: 2193060-82-9
M. Wt: 224.69
InChI Key: HXTMEDXLARDSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 224.69 . It is a powder at room temperature . The InChI code for this compound is 1S/C10H12N4.ClH/c1-8-4-5-14 (13-8)10-3-2-9 (6-11)7-12-10;/h2-5,7H,6,11H2,1H3;1H .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have found that certain pyrazole derivatives, including our compound of interest, display potent antileishmanial activity. Specifically, compound 13 demonstrated remarkable antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . This suggests its potential as a novel antileishmanial agent.

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. The synthesized pyrazole derivatives (compounds 14 and 15) exhibited significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression, highlighting its promise as an antimalarial candidate .

Molecular Docking Studies

To understand the mechanism behind compound 13’s antileishmanial activity, researchers performed molecular docking studies. These simulations revealed that compound 13 fits well within the active site of Lm-PTR1, a crucial enzyme in Leishmania. Its favorable binding energy suggests targeted inhibition of the parasite .

Neglected Tropical Diseases (NTDs)

Given the prevalence of leishmaniasis and malaria in low- and middle-income countries, novel therapeutic agents are urgently needed. Our compound’s dual activity against both diseases positions it as a potential pharmacophore for safe and effective treatments .

Drug Resistance Mitigation

Existing antileishmanial and antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium strains. Investigating new compounds like ours offers hope for overcoming drug resistance and improving patient outcomes .

Structure-Activity Relationship (SAR) Studies

Researchers can explore the SAR of pyrazole derivatives further. By modifying substituents on the pyrazole ring, they can fine-tune pharmacological properties, enhancing efficacy and safety .

Safety and Hazards

This compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

[6-(3-methylpyrazol-1-yl)pyridin-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-8-4-5-14(13-8)10-3-2-9(6-11)7-12-10;/h2-5,7H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTMEDXLARDSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.